1-Oxaspiro[4.4]nonan-6-amine: A Privileged 3D Scaffold for High-Fsp³ Drug Design
1-Oxaspiro[4.4]nonan-6-amine: A Privileged 3D Scaffold for High-Fsp³ Drug Design
Topic: 1-Oxaspiro[4.4]nonan-6-amine (CAS 951207-57-1) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
In the modern era of drug discovery, the "escape from flatland" is a critical directive. Flat, aromatic-heavy molecules often suffer from poor solubility, high nonspecific binding, and metabolic liabilities. 1-Oxaspiro[4.4]nonan-6-amine (CAS 951207-57-1) represents a high-value "privileged scaffold" that addresses these challenges.[1]
By incorporating a spirocyclic junction between an oxygen-containing tetrahydrofuran ring and a carbocyclic amine, this building block offers a high fraction of sp³-hybridized carbons (Fsp³ ). This structural rigidity restricts conformation without adding excessive lipophilicity, making it an ideal bioisostere for morpholines, piperidines, and cyclohexylamines in Lead Optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is defined by its spiro[4.4] system—two five-membered rings sharing a single quaternary carbon. The presence of the oxygen atom (position 1) and the amine (position 6) creates a distinct polar vector, crucial for specific receptor interactions (e.g., GPCRs, Ion Channels).
| Property | Value / Description |
| CAS Number | 951207-57-1 |
| IUPAC Name | 1-Oxaspiro[4.4]nonan-6-amine |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| LogP (Predicted) | ~0.7 – 1.2 (Low lipophilicity due to ether/amine polarity) |
| TPSA | ~35–40 Ų (Excellent permeability profile) |
| pKa (Base) | ~9.5 (Typical for secondary/primary cycloalkyl amines) |
| Fsp³ Score | 1.0 (100% sp³ carbons) – Key Differentiator |
| Chirality | Contains chiral centers at C5 (spiro) and C6.[2] Usually supplied as a racemate or specific diastereomer depending on synthesis. |
Synthetic Routes & Manufacturing
The synthesis of 1-oxaspiro[4.4]nonan-6-amine is non-trivial due to the formation of the quaternary spiro-center. The most authoritative route, established by Paquette et al., utilizes a semipinacol rearrangement strategy to construct the ring system, followed by functional group interconversion to the amine.
Core Scaffold Synthesis (The Paquette Method)
The formation of the 1-oxaspiro[4.4]nonane core relies on the acid-catalyzed rearrangement of a cyclobutyl carbinol.
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Nucleophilic Addition: Lithiated 4,5-dihydrofuran is added to cyclobutanone.
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Rearrangement: The resulting tertiary alcohol undergoes acid-catalyzed ring expansion. The cyclobutane ring expands to a cyclopentanone, driven by the relief of ring strain and the stabilization of the resulting oxonium intermediate.
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Result: Formation of 1-oxaspiro[4.4]nonan-6-one .
Functionalization to Amine
The ketone intermediate is converted to the target amine via Reductive Amination .
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Imine Formation: Condensation of 1-oxaspiro[4.4]nonan-6-one with an ammonia source (e.g., NH₄OAc) or benzylamine (for protected routes).
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Reduction: Treatment with Sodium Triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.
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Stereocontrol: The hydride attack typically occurs from the less hindered face, establishing the relative stereochemistry between the oxygen ring and the amine.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from simple cyclic precursors to the spirocyclic amine via ring-expansion rearrangement.[1]
Medicinal Chemistry Applications
The 1-oxaspiro[4.4]nonan-6-amine scaffold is primarily used to optimize Drug-Like Properties (DLPs) .
The "Spiro Effect" on Physicochemical Properties
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Metabolic Stability: Unlike piperidines or morpholines which are prone to oxidative metabolism (N-dealkylation or alpha-oxidation), the spirocyclic core sterically shields the nitrogen and removes metabolically labile aromatic spots.
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lowering LogD: The ether oxygen reduces lipophilicity compared to a carbocyclic spiro[4.4]nonane, improving solubility without introducing a hydrogen bond donor (HBD).
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hERG Avoidance: Many flexible amines (like N-alkyl piperidines) bind to the hERG potassium channel, causing cardiotoxicity. The rigid, compact nature of the spiro scaffold often reduces this liability by preventing the "induced fit" required for hERG binding.
Bioisosteric Replacement Strategy
Researchers use this scaffold to replace:
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Morpholines: To add a vector for substitution (via the amine) while keeping the ether oxygen.
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Cyclohexylamines: To increase rigidity and lower lipophilicity.
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Piperidines: To lock the conformation of the nitrogen lone pair vector.
Decision Logic for Scaffold Selection
Figure 2: Decision tree illustrating when to deploy the 1-oxaspiro[4.4]nonan-6-amine scaffold in Lead Optimization.
Handling, Stability & Analytics
Safety & Handling (Predicted Class Data)
While specific toxicological data for CAS 951207-57-1 is limited, it should be handled as a Corrosive/Irritant Amine .
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GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
Analytical Verification
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¹H NMR: Look for the diagnostic multiplet of the protons adjacent to the oxygen (typically δ 3.6–4.0 ppm) and the distinct methine proton adjacent to the amine (δ 2.8–3.2 ppm). The diastereomers (cis/trans relative to O and N) will show distinct coupling constants.
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LC-MS: Protonated molecular ion [M+H]⁺ = 142.12 m/z.
References
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Paquette, L. A., et al. (2001). "1-Oxaspiro[4.4]nonan-6-ones.[1][3][4] Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides."[3][4] The Journal of Organic Chemistry, 66(8), 2828–2834.
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Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
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BenchChem. "1-Oxaspiro[4.4]nonan-6-amine Product Description."
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Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. (Contextual reference for spirocyclic utility).
Sources
- 1. 1-Oxaspiro[4.4]nonan-6-amine|CAS 951207-57-1 [benchchem.com]
- 2. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
